Methyl-2-(1,3-Thiazol-2-yl)acetat-Hydrochlorid

Übersicht

Beschreibung

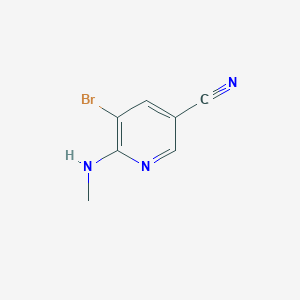

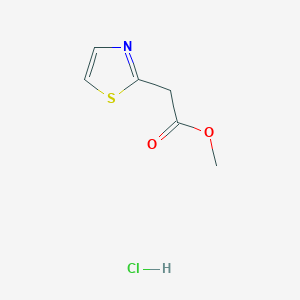

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride is a useful research compound. Its molecular formula is C6H8ClNO2S and its molecular weight is 193.65 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

Thiazol-Derivate, einschließlich Methyl-2-(1,3-Thiazol-2-yl)acetat-Hydrochlorid, sind bekannt für ihre breite Palette an pharmazeutischen Anwendungen. Sie werden bei der Synthese verschiedener Medikamente eingesetzt, da sie antimikrobielle, antiretrovirale, antifungale, krebshemmende, entzündungshemmende und blutdrucksenkende Eigenschaften besitzen . Diese Verbindungen finden sich auch in Medikamenten zur Behandlung der Alzheimer-Krankheit und dienen als Antioxidantien und leberschützende Mittel .

Agrochemikalien

In der Agrochemie werden Thiazol-Verbindungen aufgrund ihrer herbiziden und pestiziden Eigenschaften eingesetzt. Sie helfen beim Schutz von Nutzpflanzen vor verschiedenen Pilz- und Bakterienkrankheiten und tragen so zu einer höheren landwirtschaftlichen Produktivität bei .

Industrielle Anwendungen

Thiazol-Derivate werden als industrielle Sensibilisatoren und bei der Vulkanisation von Gummi verwendet. Sie spielen eine entscheidende Rolle bei der Verbesserung der Haltbarkeit und Elastizität von Gummip Produkten .

Photographische Sensibilisatoren

Aufgrund ihrer einzigartigen chemischen Struktur werden Thiazol-Verbindungen als Sensibilisatoren in der Photoindustrie eingesetzt. Sie verbessern die Lichtempfindlichkeit von Fotofilmen und verbessern so die Bildqualität .

Materialwissenschaften

In den Materialwissenschaften werden Thiazol-Derivate in Flüssigkristallen und Sensoren integriert. Sie werden auch bei der Entwicklung von Farbstoffen, Pigmenten und Chromophoren eingesetzt, die für die Herstellung von Materialien mit bestimmten optischen Eigenschaften unerlässlich sind .

Medizinische Chemie

Thiazol-Derivate sind in der medizinischen Chemie weit verbreitet, wo sie bei der Arzneimittelentwicklung und -forschung eingesetzt werden. Sie kommen in Antibiotika wie Penicillin und Bacitracin sowie in verschiedenen synthetischen Medikamenten wie dem Antidepressivum Pramipexol, dem Antiulkusmittel Nizatidin und dem entzündungshemmenden Medikament Meloxicam vor .

Wirkmechanismus

Target of Action

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride is a derivative of thiazole, a heterocyclic compound. Thiazoles are known to interact with a variety of biological targets, including enzymes and receptors . For instance, some thiazole derivatives have been found to inhibit the enzyme cortisone reductase (11β-HSD1) . .

Mode of Action

For example, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . The specific mode of action of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride would depend on its specific target(s).

Biochemical Pathways

Thiazole derivatives can influence various biochemical pathways. For instance, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The specific biochemical pathways affected by Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride would depend on its specific target(s) and mode of action.

Biochemische Analyse

Biochemical Properties

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride plays a significant role in biochemical reactions. The thiazole ring in its structure is known for its diverse biological activities, including antioxidant, antimicrobial, and antitumor properties . This compound interacts with various enzymes and proteins, such as topoisomerase II, which is involved in DNA replication and repair . The interaction with topoisomerase II results in DNA double-strand breaks, leading to cell cycle arrest and apoptosis .

Cellular Effects

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can induce apoptosis in cancer cells by causing DNA damage and disrupting the cell cycle . Additionally, it has shown anti-inflammatory and analgesic activities, which can modulate immune cell functions .

Molecular Mechanism

The molecular mechanism of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride involves its binding interactions with biomolecules. The thiazole ring allows the compound to interact with enzymes like topoisomerase II, leading to enzyme inhibition and subsequent DNA damage . This interaction triggers a cascade of molecular events, including changes in gene expression and activation of apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained DNA damage and prolonged cell cycle arrest .

Dosage Effects in Animal Models

The effects of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and antitumor activities . At higher doses, it can cause toxic or adverse effects, including severe DNA damage and apoptosis . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and alter metabolite levels, impacting overall cellular function .

Transport and Distribution

The transport and distribution of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity in various tissues .

Subcellular Localization

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects .

Eigenschaften

IUPAC Name |

methyl 2-(1,3-thiazol-2-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S.ClH/c1-9-6(8)4-5-7-2-3-10-5;/h2-3H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKQPGDKNNATEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=CS1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803591-82-3 | |

| Record name | methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1450478.png)

![7-Butyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1450481.png)